
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid is a unique compound that belongs to the class of amino acids It features a cyclohexane ring substituted with an amino group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-cyclohexane methanol with chloroacetic acid . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for amino acid transporters, facilitating its transport across cell membranes . The compound’s effects are mediated through its interaction with these transporters and other cellular components.
Comparison with Similar Compounds
1-Amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Aminocyclohexanecarboxylic acid: This compound lacks the carboxymethyl group and has different chemical properties.
1-Methyl-1-cyclohexanecarboxylic acid: This compound has a methyl group instead of an amino group and exhibits different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88194-16-5 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-amino-2-(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c10-9(8(13)14)4-2-1-3-6(9)5-7(11)12/h6H,1-5,10H2,(H,11,12)(H,13,14) |
InChI Key |
COUZWLVCLVSBPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


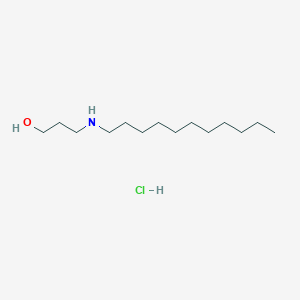
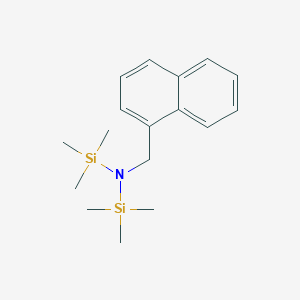
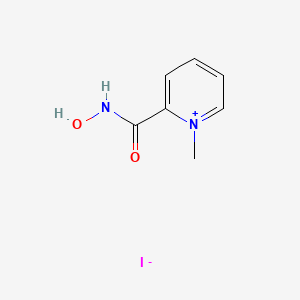
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)

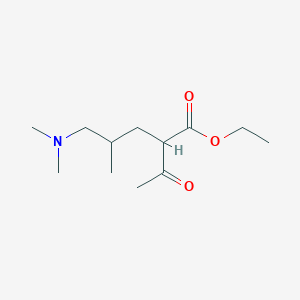
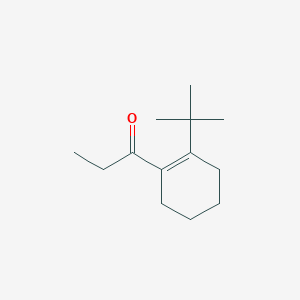
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)

![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
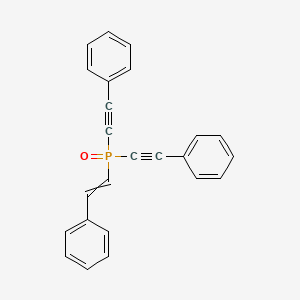

![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
